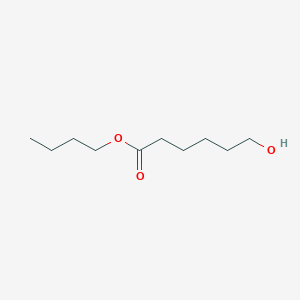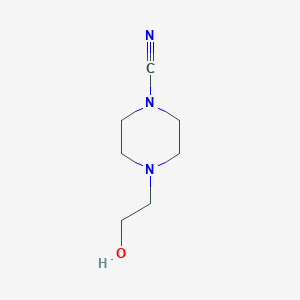
Butyl 6-hydroxyhexanoate
Overview
Description
“Butyl 6-hydroxyhexanoate”, also known as “tert-butyl 6-hydroxyhexanoate”, is a chemical compound with the molecular formula C10H20O3 . It is a liquid at room temperature . The compound is an aliphatic tert-butyl ester with a terminal hydroxyl group .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of 6-hexanolactone and i-BuOH in DCM, followed by i-BuOK . The reaction is stirred and heated to reflux for 3 hours. The solution is then diluted with toluene, washed with water and brine, dried over Na2S04, filtered, and concentrated to afford the product .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3 . The molecular weight of the compound is 188.27 .
Chemical Reactions Analysis
“this compound” is a useful organic fragment for synthesis . It has been utilized in the synthesis of a phosphorylcholine ester for studies on phosphorylcholine-binding immunoglobulins .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 188.27 . The compound has a density of 0.967g/cm3 and a boiling point of 246.8ºC at 760 mmHg .
Scientific Research Applications
Radical Intermediates in Thermal Decomposition
- Application : Studying the thermolysis mechanism and volatile product formation in solutions like cumene and benzene.
- Insights : Yields polyester of 2-hydroxyhexanoic acid as a non-volatile product.
- Reference : (Sugihara et al., 1992).
Chemoenzymatic Synthesis
- Application : Facilitating the synthesis of chiral precursors for pharmaceuticals such as atorvastatin.
- Insights : Demonstrates high activity and excellent diastereoselectivity in carbonyl reductase processes.
- Reference : (Gong et al., 2017).
Esterification and Ionic Liquid Applications
- Application : Involvement in the esterification of hexanoic acid with n-butanol, and intensification of long-chain ester butyl hexanoate synthesis.
- Insights : Ionic liquids and deep eutectic solvents are used as dual solvent-catalysts, enhancing the esterification process.
- References :
Advancements in Biocatalysis
- Application : Enhancing the catalytic efficiency and thermostability in aldo-keto reductase processes.
- Insights : Development of robust biocatalysts for pharmaceutical intermediates, focusing on stereoselectivity and catalytic efficiency.
- References :
Biosynthetic Pathways and Platform Chemicals
- Application : Development of novel biosynthetic pathways for producing platform chemicals like 3-hydroxy-γ-butyrolactone.
- Insights : Designing pathways involving enzymes for condensation, reduction, and hydrolysis processes.
- Reference : (Martin et al., 2013).
Safety and Hazards
“Butyl 6-hydroxyhexanoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Future Directions
“Butyl 6-hydroxyhexanoate” is a linker with a hydroxyl group and a t-butyl ester. The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests potential for future research and development in the field of organic synthesis .
Relevant Papers
Relevant papers include a study on the synthesis of polyhydroxyalkanoates by methanotrophic bacteria using omega-hydroxyalkanoate co-substrates . This study expands the range of polyhydroxyalkanoates synthesized by methanotrophic bacteria, including “this compound”. Another relevant paper discusses the antioxidant activity of surface-modified, water-soluble fullerenes .
properties
IUPAC Name |
butyl 6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-9-13-10(12)7-5-4-6-8-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMDSFVFKDZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60303-48-2 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-butyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60303-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80625159 | |
| Record name | Butyl 6-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15545-98-9 | |
| Record name | Butyl 6-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)



![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)




![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)